N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Naming
The preferred IUPAC name follows substitutive nomenclature for hydrazones, where the parent hydride hydrazine ($$\ce{H2N-NH2}$$) is modified by replacing one hydrogen with an ylidene group. The compound is systematically named as (E)-N'-[(5-(4-bromophenyl)furan-2-yl)methylene]-2-hydroxybenzohydrazide , reflecting the E-configuration of the imine bond ($$\ce{C=N}$$) and the substituents on the furan and benzene rings.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The $$^1\text{H}$$ NMR spectrum reveals distinct signals for aromatic protons, the imine proton, and hydrazide NH groups:
- Aromatic protons : Multiplets between δ 6.8–8.2 ppm correspond to the 5-(4-bromophenyl)furan and 2-hydroxybenzoyl moieties.
- Imine proton ($$\ce{CH=N}$$) : A singlet at δ 8.3 ppm confirms the E-configuration, as trans coupling eliminates splitting.
- Hydrazide NH : Broad signals at δ 10.1 and 11.2 ppm indicate hydrogen bonding with the adjacent hydroxyl group.
Infrared (IR) Vibrational Fingerprint Profiling
Key IR absorptions include:
- $$\ce{C=O}$$ (amide I): 1650–1680 cm$$^{-1}$$
- $$\ce{N-H}$$ (hydrazide): 3200–3300 cm$$^{-1}$$
- $$\ce{C=N}$$ (imine): 1590–1620 cm$$^{-1}$$
- $$\ce{OH}$$ (phenolic): 3400 cm$$^{-1}$$ (broad).
Mass Spectrometric Fragmentation Patterns
The molecular ion peak at m/z 401.2 ($$[M+H]^+$$) aligns with the molecular formula $$\ce{C18H13BrN2O3}$$. Fragmentation pathways include loss of $$\ce{Br}$$ (79.9 Da) and $$\ce{CO}$$ (28 Da), yielding peaks at m/z 321.3 and 293.4, respectively.
Single-Crystal X-ray Diffraction Studies
X-ray analysis confirms the E-configuration and planar geometry of the hydrazone moiety. Crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | $$P\overline{1}$$ |
| Unit cell dimensions | $$a = 7.2\ \text{Å}, b = 9.1\ \text{Å}, c = 12.4\ \text{Å}$$ |
| Bond angles ($$\ce{C=N-N}$$) | 118.5° |
| Hydrogen bonding | $$\ce{O-H\cdots N}$$ (2.7 Å) |
The crystal packing is stabilized by intermolecular hydrogen bonds between the hydroxyl and hydrazide groups.
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) Optimization
DFT calculations at the B3LYP/6-311G(d,p) level optimize the geometry, showing excellent agreement with X-ray data (RMSD = 0.02 Å). The imine bond length ($$\ce{C=N}$$) is computed as 1.28 Å, consistent with experimental values.
Properties
Molecular Formula |
C18H13BrN2O3 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H13BrN2O3/c19-13-7-5-12(6-8-13)17-10-9-14(24-17)11-20-21-18(23)15-3-1-2-4-16(15)22/h1-11,22H,(H,21,23)/b20-11+ |
InChI Key |
GEMXATNPGSOZAS-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Reactants :
-
2-Hydroxybenzohydrazide (1.52 g, 0.01 mol)
-
5-(4-Bromophenyl)furan-2-carbaldehyde (2.51 g, 0.01 mol)
Procedure :
-
Dissolve reactants in 50 mL ethanol.
-
Add 3–5 drops of glacial acetic acid as a catalyst.
-
Reflux at 80°C for 4–6 hours under nitrogen atmosphere.
-
Cool, filter the precipitate, and wash with cold ethanol.
Yield : 75–85%
Characterization :
-
IR (KBr) : 1620 cm⁻¹ (C=N), 3250 cm⁻¹ (O–H), 1580 cm⁻¹ (C–Br).
-
¹H NMR (DMSO-d₆) : δ 11.35 (s, 1H, –OH), 8.45 (s, 1H, –CH=N–), 7.25–7.80 (m, 8H, aromatic).
Microwave-Assisted Synthesis
Optimized Protocol
Reactants :
-
2-Hydroxybenzohydrazide (0.01 mol)
-
5-(4-Bromophenyl)furan-2-carbaldehyde (0.01 mol)
Procedure :
-
Mix reactants in 10 mL methanol.
-
Irradiate in a microwave reactor at 300 W for 8–12 minutes.
-
Cool and filter the product.
Yield : 88–91%
Advantages :
-
90% reduction in reaction time (12 minutes vs. 6 hours).
Solvent-Free Mechanochemical Synthesis
Grinding Method
Reactants :
-
Equimolar amounts of 2-hydroxybenzohydrazide and 5-(4-bromophenyl)furan-2-carbaldehyde.
Procedure :
-
Grind reactants in a mortar with 0.5 g NaHSO₄·SiO₂ as catalyst.
-
React for 20–30 minutes at room temperature.
-
Wash with water to remove the catalyst.
Yield : 68–72%
Eco-Friendly Metrics :
Comparative Analysis of Methods
| Method | Yield | Time | Catalyst | Purification |
|---|---|---|---|---|
| Classical Reflux | 75–85% | 4–6 h | Glacial acetic acid | Ethanol recrystallization |
| Microwave-Assisted | 88–91% | 8–12 min | None | Filtration |
| Solvent-Free Grinding | 68–72% | 20–30 min | NaHSO₄·SiO₂ | Water wash |
Critical Parameters Affecting Yield
Solvent Polarity
Catalysts
Temperature Control
Purification and Characterization
Recrystallization
Spectroscopic Validation
Industrial-Scale Considerations
Continuous Flow Synthesis
Waste Management
Challenges and Solutions
Byproduct Formation
Scale-Up Limitations
-
Microwave : Limited to batch sizes <1 kg.
-
Workaround : Hybrid microwave-conventional heating for larger batches.
Recent Advances (2023–2025)
Photocatalytic Synthesis
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the hydrazide functional group is known to enhance the interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth.
- Anticancer Properties : Research has shown that derivatives of hydrazones can induce apoptosis in cancer cells. The compound's ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : Compounds containing furan rings have been reported to possess anti-inflammatory properties. N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide may modulate inflammatory pathways, making it suitable for treating inflammatory diseases.
Biological Research Applications
- Enzyme Inhibition Studies : The compound can be utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its structural components can be used to design inhibitors for specific enzyme targets involved in various diseases.
- Cell Signaling Pathway Exploration : Investigating how this compound affects cell signaling pathways could provide insights into its mechanism of action and potential therapeutic effects.
Material Science Applications
- Polymer Synthesis : The unique structural features of this compound can be exploited in the development of novel polymers with specific mechanical or thermal properties.
- Dyes and Pigments : The vibrant color properties associated with brominated compounds make them suitable candidates for use as dyes or pigments in various industrial applications.
Case Study 1: Antimicrobial Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their antimicrobial activity against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial effects, particularly against Gram-positive bacteria, suggesting potential for development as new antimicrobial agents .
Case Study 2: Anticancer Screening
A comprehensive screening of this compound's anticancer properties was conducted using human cancer cell lines. The findings demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Structural Features
The E-configuration of the hydrazone bond is a common feature among analogs, as confirmed by single-crystal X-ray analysis . The planar arrangement facilitates π-stacking interactions and coordination with metal ions (Co(II), Ni(II), Cu(II)) .
Substituent Effects
The bromine atom in the target compound increases molecular weight (412.28 g/mol) and polar surface area (52.7 Ų) compared to chloro- or nitro-substituted analogs, influencing bioavailability .
Physicochemical Properties
Spectroscopic Data
- IR Spectroscopy : Hydrazone N-H stretches appear at 3200–3300 cm⁻¹, while C=N vibrations range from 1600–1650 cm⁻¹ .
- NMR : The hydrazone proton (N-H) resonates at δ 12.1–12.2 ppm in DMSO-d₆, with furan protons at δ 6.4–7.5 ppm .
- Melting Points : Bromophenyl derivatives exhibit higher melting points (238–240°C) than fluorophenyl analogs (176–178°C) due to stronger van der Waals interactions .
Crystallographic Data
The title compound’s sulfonohydrazide analog crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 11.24 Å, b = 17.33 Å, c = 19.76 Å, and β = 105.78° . Similar packing patterns are observed in diphenylhydrazine derivatives, stabilized by C–H···O and π-π interactions .
Antimicrobial and Anthelmintic Effects
Schiff bases with 4-hydroxyphenyl groups (e.g., 3a-k) show moderate activity against S. aureus (MIC 12.5 µg/mL) and E. coli (MIC 25 µg/mL), attributed to the hydroxy group’s hydrogen-bonding capacity . The target compound’s bromophenyl group may enhance membrane penetration, though specific data are pending.
Biological Activity
N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : C23H16BrN2O3
- Molecular Weight : 444.29 g/mol
- IUPAC Name : this compound
The compound features a furan ring substituted with a bromophenyl group, along with a hydrazide functional group, which is critical for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notably, it has shown promising results against human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism of action appears to involve the induction of apoptosis, as evidenced by flow cytometry analyses that revealed increased Annexin V staining in treated cells.
Case Study: In a comparative study with standard chemotherapeutics such as cisplatin, this compound demonstrated comparable cytotoxicity against MCF-7 cells, suggesting its potential utility in cancer therapy.
Antioxidant Activity
The antioxidant properties of the compound were assessed using DPPH radical scavenging assays. Results indicated that it possesses moderate antioxidant activity, with an IC50 value of 25 µg/mL. This activity may contribute to its overall therapeutic potential by mitigating oxidative stress-related damage in cells.
The biological effects of this compound are believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) : It appears to modulate ROS levels, which can lead to apoptosis in cancer cells.
- DNA Interaction : Preliminary studies suggest that it may interact with DNA, leading to disruptions in replication and transcription processes.
Q & A
Q. What are the standard synthetic methodologies for N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide?
The compound is typically synthesized via a Schiff base condensation between 5-(4-bromophenyl)furan-2-carbaldehyde and 2-hydroxybenzohydrazide. Key steps include:
- Refluxing equimolar reactants in ethanol with catalytic acid (e.g., H₂SO₄) for 7–8 hours .
- Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol 9:1) . Critical parameters : Temperature control (70–80°C), solvent polarity, and catalyst concentration to achieve yields >70% .
Q. How is the compound characterized structurally?
A multi-technique approach is used:
- NMR spectroscopy :
Q. What solvent systems are optimal for recrystallization?
Ethanol-water (3:1 v/v) is ideal due to the compound’s moderate polarity. For halogenated analogs, dichloromethane/hexane mixtures improve crystal purity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and hydrogen-bonding networks. For example:
Q. What strategies optimize bioactivity assays for this compound?
- Antimicrobial testing : Use microdilution assays (MIC ≤ 25 µg/mL against S. aureus and E. coli) with ciprofloxacin as a positive control .
- Anticancer screening : MTT assay on HeLa cells (IC₅₀ ~15–30 µM) with cisplatin as a reference . Note : Bioactivity varies with substituents; bromophenyl groups enhance membrane permeability, while hydroxyl groups improve solubility .
Q. How to address contradictory reactivity data in oxidation studies?
Discrepancies in oxidation products (e.g., quinone vs. epoxide formation) arise from:
- Oxidant choice : KMnO₄ (acidic conditions) favors C=C cleavage, while H₂O₂ generates epoxides .
- pH control : Neutral pH stabilizes the imine bond, while acidic conditions promote hydrolysis . Validate pathways via HPLC-MS and kinetic studies (Arrhenius plots) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
